molecular formula C10H7N3O4 B2827430 2-(Pyridine-4-amido)-1,3-oxazole-4-carboxylic acid CAS No. 1992978-66-1

2-(Pyridine-4-amido)-1,3-oxazole-4-carboxylic acid

Cat. No. B2827430
CAS RN: 1992978-66-1
M. Wt: 233.183
InChI Key: GEWAOTZIINQGPQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine and oxazole, both of which are aromatic heterocyclic compounds . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Oxazole is a heterocyclic compound containing an oxygen and a nitrogen in a five-membered ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized using various methods, including the Chichibabin synthesis . Oxazole can be synthesized from a 1,3-diketone and ammonia or an ammonium salt .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring attached to an oxazole ring via an amide linkage . The exact structure would depend on the positions of these attachments.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the pyridine and oxazole rings, as well as the amide linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, pyridine is a polar molecule and is miscible with water . Oxazole is a weak base .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

2-(Pyridine-4-amido)-1,3-oxazole-4-carboxylic acid and its derivatives are pivotal in the synthesis of complex fused pyridine-based heterocyclic compounds. The Combes-type reaction, involving acyl pyruvates and electron-rich amino heterocycles, leads to a diverse library of fused pyridine carboxylic acids. These compounds undergo standard combinatorial transformations such as amide coupling, esterification, and less common heterocyclizations, demonstrating their utility in creating a wide array of biologically active molecules (Volochnyuk et al., 2010).

Advancements in Amide Bond Formation Techniques

The development of efficient methods for amide bond formation is crucial in medicinal chemistry. A study highlights the cooperative catalysis by arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for dehydrative condensation between carboxylic acids and amines. This method facilitates the synthesis of amides from conjugated carboxylic acids, showcasing an advancement in amide synthesis technology that could be applied to a range of pharmaceutical compounds (Ishihara & Lu, 2016).

Exploration of Heterocyclic Frameworks

Researchers have synthesized new 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, indicating the chemical versatility of pyridine-based frameworks. These compounds, with varied biological properties, underscore the importance of such chemical structures in developing novel therapeutic agents. The methodology provides a pathway to diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, highlighting the potential for discovering new biologically active molecules (Karpina et al., 2019).

Catalytic Applications in Organic Synthesis

The amidation of carboxylic acids with formamide derivatives using sulfur trioxide pyridine complex demonstrates an effective method for synthesizing amides. This technique can be applied to various aromatic and aliphatic carboxylic acids, including optically active ones. It represents an advancement in the field of organic synthesis, providing a reliable method for forming amide bonds, a fundamental step in the synthesis of many pharmaceuticals (Kawano, Saito, & Yamada, 2018).

Heterocyclic Amine Synthesis and Biological Applications

The synthesis and antimicrobial activity of new pyridine derivatives underscore the biological significance of heterocyclic compounds derived from pyridine-based carboxylic acids. The development of these compounds, which show variable antimicrobial activity, emphasizes the role of heterocyclic chemistry in the discovery of new therapeutic agents. This research highlights the ongoing need for novel compounds in combating microbial resistance and the potential applications of pyridine derivatives in medicinal chemistry (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many pyridine derivatives are used in the manufacture of drugs, pesticides, and dyes .

Safety and Hazards

As with all chemicals, safe handling practices should be followed to minimize risk. The specific safety and hazard information would depend on the exact nature of the compound .

properties

IUPAC Name

2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-8(6-1-3-11-4-2-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWAOTZIINQGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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